molecular formula C23H24N2O4S B12190777 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B12190777
M. Wt: 424.5 g/mol
InChI Key: VBOOKPPNIPAALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a benzamide derivative featuring a substituted pyrrole core. Its structure includes:

  • A 1H-pyrrole ring substituted at positions 3, 4, and 5 with a 4-methoxyphenyl sulfonyl group, two methyl groups, and a propenyl (allyl) moiety.
  • A benzamide group attached to the pyrrole via an amide linkage at position 2.

The 4-methoxyphenyl sulfonyl group contributes electron-withdrawing properties, while the propenyl substituent may enhance conformational flexibility. The absence of polar functional groups (e.g., fluorine) on the benzamide ring distinguishes it from close analogs like the fluorinated derivative (CAS 951974-96-2, discussed below) .

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H24N2O4S/c1-5-15-25-17(3)16(2)21(22(25)24-23(26)18-9-7-6-8-10-18)30(27,28)20-13-11-19(29-4)12-14-20/h5-14H,1,15H2,2-4H3,(H,24,26)

InChI Key

VBOOKPPNIPAALX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative of 4-methoxyphenyl.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reaction Types

The compound’s structural features enable participation in various chemical reactions:

2.1 Oxidation
While direct oxidation of the pyrrole ring is challenging due to its aromatic stability, the prop-2-en-1-yl group may undergo oxidation to form epoxides or carbonyl derivatives under conditions such as peracid treatment or epoxidation agents .

2.2 Nucleophilic Substitution
The sulfonamide group is resistant to hydrolysis but may undergo substitution at the methoxyphenyl site under strongly acidic or basic conditions, though such reactions are less common due to the electron-withdrawing sulfonamide group .

2.3 Enzymatic Inhibition
Studies on similar sulfonamide-benzamide derivatives highlight their potential as enzyme inhibitors. For example, sulfonamides with benzamide moieties have been shown to inhibit carbonic anhydrase II (hCA II) by binding to the enzyme’s active site, with IC₅₀ values in the micromolar range .

Mechanistic Insights

The compound’s reactivity is influenced by its functional groups:

  • Sulfonamide Group : Acts as a strong electron-withdrawing group, stabilizing adjacent electrophilic centers.

  • Pyrrole Ring : Provides aromaticity, enhancing stability but limiting susceptibility to electrophilic substitution.

  • Benzamide Moiety : Contributes to lipophilicity and potential hydrogen bonding, critical for interactions with biological targets .

Experimental Data

Table 2: Key Intermediates and Reagents

Intermediate/ReagentRole in Synthesis
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-onePrecursor for pyrrole ring formation
Acetic acid-sodium acetateReaction medium for coupling steps
EDCl/HOBtCoupling agents for benzamide formation

Challenges and Considerations

  • Regioselectivity : The pyrrole ring’s substitution pattern (4,5-dimethyl) may influence reaction outcomes

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar structures have been reported to inhibit bacterial growth through various mechanisms, including enzyme inhibition and interference with metabolic pathways. For instance, studies have highlighted the potential of sulfonamides in treating infections caused by resistant bacteria .

Anticancer Properties
Research indicates that compounds similar to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. The presence of the methoxyphenyl group could enhance interaction with specific receptors or enzymes implicated in cancer progression .

Pharmacological Studies

Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibitors of COX-II have been studied for their role in reducing inflammation and pain, making this compound a candidate for further exploration in this area .

Neuropharmacology
Emerging data indicate that compounds with similar frameworks can affect neurotransmitter systems, potentially providing therapeutic effects for neurological disorders. Investigations into the psychoactive properties of related compounds suggest that they might modulate serotonin or dopamine pathways, warranting further research into their neuropharmacological applications .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multiple synthetic steps:

Step Description
Formation of Pyrrole Ring Utilizes a Paal-Knorr synthesis method involving a 1,4-dicarbonyl compound and an amine.
Sulfonylation The pyrrole ring undergoes sulfonylation using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Alkylation Alkylation is performed using an appropriate alkyl halide under basic conditions to introduce the prop-2-en-1-yl group.
Final Coupling The substituted pyrrole is coupled with benzamide using coupling reagents such as EDCI .

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of a particular metabolite.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications References
Target Compound C₂₃H₂₄N₂O₄S 424.5 (calc.) - 4-Methoxyphenyl sulfonyl
- 4,5-Dimethyl pyrrole
- Propenyl group
- Benzamide
Likely moderate lipophilicity; potential kinase inhibition (inferred from analogs) N/A
4-Fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide (CAS 951974-96-2) C₂₃H₂₃FN₂O₄S 442.5 - Fluorine at benzamide para-position
- Otherwise identical to target compound
Enhanced electronic effects; possible improved binding affinity
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (CHEMBL1339060) C₂₃H₂₄N₄O₄S₂ 500.6 - Pyrimidine sulfamoyl group
- Pyrrolidine sulfonyl
High polarity; potential protease inhibition
4-[(2-{[(4-Fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide (C797-1496) C₂₉H₂₉FN₆O₂S 560.6 - Imidazo-pyridine core
- Fluorophenylmethylsulfanyl
- Pyrrolidinylpropyl chain
Enhanced CNS penetration; kinase/modulator activity
4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide (CAS 313533-45-8) C₂₁H₂₅N₂O₃S 385.5 - Cyclohexylamino sulfonyl
- 2-Methylphenyl substituent
Increased steric bulk; potential antimicrobial activity

Key Structural and Functional Comparisons:

Heterocyclic Cores :

  • The pyrrole core in the target compound is simpler than C797-1496 ’s imidazo-pyridine system, which may enhance π-π stacking interactions with biological targets .

Substituent Effects :

  • The propenyl group in the target compound and its fluorinated analog (CAS 951974-96-2) may improve membrane permeability compared to CHEMBL1339060 ’s polar pyrrolidine sulfonyl group .

Biological Implications :

  • Fluorination (as in CAS 951974-96-2) typically enhances metabolic stability and binding affinity, but may reduce solubility .
  • C797-1496 ’s pyrrolidinylpropyl chain likely enhances solubility and CNS penetration, a feature absent in the target compound .

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with significant potential for various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses based on a review of relevant literature.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a sulfonamide moiety , a pyrrole ring , and an aromatic benzamide structure . Its molecular formula is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S with a molecular weight of approximately 424.5 g/mol . The intricate structure suggests multiple avenues for biological interactions.

PropertyValue
Molecular FormulaC23H24N2O4S
Molecular Weight424.5 g/mol
CAS Number951973-87-8

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activities. The sulfonamide group is particularly recognized for its ability to inhibit bacterial growth by targeting specific enzymes involved in folic acid synthesis . In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly against enzymes related to inflammation and cancer cell proliferation. For instance, studies have indicated that similar pyrrole-based compounds can inhibit the Myeloid cell leukemia 1 (Mcl-1) protein, which is crucial in regulating apoptosis in cancer cells . This inhibition can lead to the activation of apoptotic pathways, making it a promising candidate for cancer therapy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various target proteins, modulating biochemical pathways involved in disease processes.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of several sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to this compound exhibited significant inhibition zones in agar diffusion assays .

Cancer Therapeutics Research

In another study focusing on Mcl-1 inhibitors, compounds derived from pyrrole structures showed promising results in inhibiting tumor growth in xenograft models. The lead compound demonstrated high selectivity and potency against Mcl-1, indicating that this compound could follow suit in future therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key structural features of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide, and how do they influence reactivity?

  • Methodological Answer : The compound features a pyrrole core substituted with a sulfonamide group (4-methoxyphenylsulfonyl), allyl (prop-2-en-1-yl), and benzamide moieties. The sulfonamide group enhances electrophilicity, while the allyl group introduces potential for cycloaddition or polymerization reactions. Structural characterization via NMR (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) and mass spectrometry is critical to confirm regiochemistry and purity. For example, allyl protons typically resonate at δ 4.8–5.2 ppm in 1H^1H-NMR, and sulfonamide S=O stretches appear near 1320–1160 cm1^{-1} in IR spectroscopy .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Controlled copolymerization (as in ) and flow chemistry ( ) are viable strategies. Key parameters include:

  • Monomer ratios : Adjusting stoichiometry of sulfonamide precursors and allylating agents.
  • Temperature : Maintaining 60–80°C to prevent side reactions (e.g., allyl group decomposition).
  • Catalyst selection : Using APS (ammonium persulfate) for radical-initiated polymerization, as described in .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Yield improvements (e.g., from 60% to 82%) are achievable via Design of Experiments (DoE) to model reaction variables .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities. Focus on:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • Force fields : Use AMBER or CHARMM for accurate ligand-protein parameterization.
  • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays. For example, highlights peptide-based docking studies using similar benzamide derivatives .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting or IR absorption)?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic processes (e.g., allyl rotation).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 450.1234 [M+H]+^+).
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., ’s crystal structure data for analogous sulfonamides).
  • Control experiments : Re-synthesize intermediates to rule out synthetic artifacts .

Q. What strategies enable the study of this compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated stability testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life.
  • Metabolite identification : Employ liver microsomes or hepatocyte assays to detect oxidative metabolites (e.g., allyl epoxidation). ’s deuterated analogs provide a framework for isotopic labeling to track stability .

Critical Analysis of Evidence

  • Synthesis Protocols : and provide foundational methods for sulfonamide and pyrrole synthesis but lack mechanistic details. Cross-referencing with ’s flow chemistry approach can address scalability.
  • Data Reliability : Avoid reliance on vendor-specific data (e.g., ’s PubChem entries); prioritize peer-reviewed characterization ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.